molecular formula C15H16N4O2S B2548936 (4Z)-2-(1,3-benzothiazol-2-yl)-4-{1-[(2-hydroxyethyl)amino]ethylidene}-5-methyl-2,4-dihydro-3H-pyrazol-3-one CAS No. 299443-56-4

(4Z)-2-(1,3-benzothiazol-2-yl)-4-{1-[(2-hydroxyethyl)amino]ethylidene}-5-methyl-2,4-dihydro-3H-pyrazol-3-one

Cat. No. B2548936
CAS RN: 299443-56-4
M. Wt: 316.38
InChI Key: XFKKTGWSKMDNHF-LCYFTJDESA-N
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Description

Synthesis Analysis

The synthesis of this compound involves a click cyclocondensation reaction. Specifically, it is formed through the reaction of 2-azido-1-(4-(benzo[d]thiazol-2-yl)piperazin-1-yl)ethanone (compound 3) with phenylacetylene . The reaction is catalyzed by copper(II) sulfate pentahydrate/sodium ascorbate under microwave irradiation . The optimized conditions lead to the regioselective formation of a 1,4-disubstituted 1,2,3-triazole isomer (compound 4) .


Molecular Structure Analysis

The crystal structure of compound 4 reveals a conventional chair conformation for the piperazine ring. This information was obtained through X-ray diffraction analysis. The compound’s molecular structure is characterized by the presence of the benzothiazole and 1,2,3-triazole moieties .

Scientific Research Applications

Corrosion Inhibition

Schiff base compounds, which are structurally related to the query compound, have been studied for their corrosion inhibiting properties. One study explored the inhibition action of a Schiff base compound derived from phenazone and vanillin on steel corrosion in hydrochloric acid solution. This research highlights the potential of similar compounds in protecting metals against corrosion, useful in industrial applications where metal longevity is crucial (Emregül & Hayvalı, 2006).

Heterocyclic Chemistry

The creation and investigation of heterocyclic compounds, including pyrazole and benzothiazole derivatives, are central to developing new materials and pharmaceuticals. Studies have synthesized various heterocyclic compounds to evaluate their biological activities, offering insights into how similar compounds to the one mentioned might be used in creating new drugs or materials with unique properties. For instance, novel halogenated pyrazol-3-one derivatives have been prepared for their antimicrobial activity, showcasing the compound's potential application in medical research (Sareen et al., 2010).

Coordination Chemistry

Coordination complexes constructed from pyrazole-acetamide derivatives demonstrate the role of hydrogen bonding in self-assembly processes. These complexes, with potential antioxidant activities, underline the significance of such compounds in developing novel coordination chemistry and exploring their biological effects (Chkirate et al., 2019).

Synthetic Chemistry

The synthesis and structural analysis of pyrazole derivatives, including efforts to understand their crystal structure and antioxidant properties, highlight the application of such compounds in synthetic chemistry. This research area focuses on creating novel compounds with specific functionalities, which can have implications in developing new drugs or materials with enhanced properties (Naveen et al., 2021).

Future Directions

: Musa A. Said, Mouslim Messali, Nadjet Rezki, Yaseen A. Al-Soud, Mohamed R. Aouad. “Green microwave versus conventional synthesis, crystal structure of 1-(4-(Benzothiazol-2-yl)piperazin-1-yl)-2-(4-phenyl-1H-1,2,3-triazol-1-yl)ethenone and HS-Analysis.” Journal of Taibah University for Science, 2020. DOI: 10.1080/16583655.2020.1751977

properties

IUPAC Name

2-(1,3-benzothiazol-2-yl)-4-[N-(2-hydroxyethyl)-C-methylcarbonimidoyl]-5-methyl-1H-pyrazol-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N4O2S/c1-9(16-7-8-20)13-10(2)18-19(14(13)21)15-17-11-5-3-4-6-12(11)22-15/h3-6,18,20H,7-8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PCJJBDNHKANUQC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)N(N1)C2=NC3=CC=CC=C3S2)C(=NCCO)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(4Z)-2-(1,3-benzothiazol-2-yl)-4-{1-[(2-hydroxyethyl)amino]ethylidene}-5-methyl-2,4-dihydro-3H-pyrazol-3-one

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